N-Octadeca-9,12,15-trienoyltyrosine
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Overview
Description
N-Octadeca-9,12,15-trienoyltyrosine is a compound that combines a fatty acid chain with a tyrosine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadeca-9,12,15-trienoyltyrosine typically involves the esterification of octadeca-9,12,15-trienoic acid with tyrosine. The reaction conditions often include the use of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-Octadeca-9,12,15-trienoyltyrosine can undergo several types of chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group of tyrosine can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Various tyrosine derivatives with different functional groups.
Scientific Research Applications
N-Octadeca-9,12,15-trienoyltyrosine has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and surfactants.
Mechanism of Action
The mechanism of action of N-Octadeca-9,12,15-trienoyltyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can integrate into lipid bilayers, affecting membrane fluidity and function. The tyrosine moiety can interact with proteins, potentially modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12,15-trienoic acid: A fatty acid with similar structural features but lacking the tyrosine moiety.
Tyrosine esters: Compounds where tyrosine is esterified with different fatty acids.
Uniqueness
N-Octadeca-9,12,15-trienoyltyrosine is unique due to its combination of a polyunsaturated fatty acid and an amino acid. This dual functionality allows it to participate in a wide range of biochemical and chemical processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
259143-19-6 |
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Molecular Formula |
C27H39NO4 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-(octadeca-9,12,15-trienoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32) |
InChI Key |
DEQLZTQITSWABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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